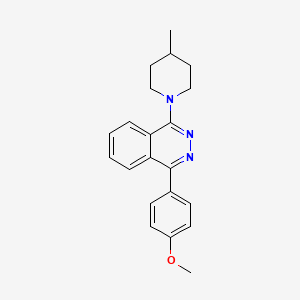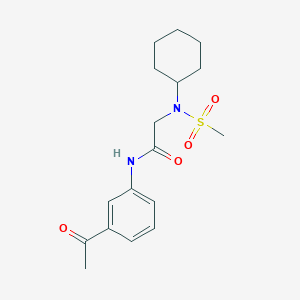![molecular formula C17H18ClN3O3 B4107453 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide](/img/structure/B4107453.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide
Vue d'ensemble
Description
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
Mécanisme D'action
CNPA is an irreversible inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation. The inhibition is irreversible as the covalent bond cannot be broken. CNPA has a high affinity for cysteine proteases and is highly specific for them.
Biochemical and Physiological Effects:
CNPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CNPA has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes such as COX-2. Additionally, CNPA has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
CNPA has several advantages for lab experiments. It is a potent and specific inhibitor of cysteine proteases, making it an ideal tool for studying their structure and function. CNPA is also stable and easy to handle, making it suitable for long-term experiments. However, CNPA has some limitations. It is an irreversible inhibitor, which means that once it forms a covalent bond with the enzyme, it cannot be removed. This makes it difficult to study the reversibility of enzyme inhibition. Additionally, CNPA has some toxicity, which limits its use in vivo experiments.
Orientations Futures
There are several future directions for research on CNPA. One potential area of research is the development of CNPA analogs that have improved specificity and reduced toxicity. Another area of research is the study of the structure and function of cysteine proteases using CNPA as a tool. Additionally, CNPA can be used in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential applications of CNPA in scientific research.
Conclusion:
In conclusion, CNPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA is a potent and specific inhibitor of cysteine proteases and has several biochemical and physiological effects. CNPA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of CNPA in scientific research.
Applications De Recherche Scientifique
CNPA has several potential applications in the field of scientific research. It is primarily used in the study of protein-protein interactions, enzyme kinetics, and drug discovery. CNPA is a potent inhibitor of various enzymes such as cathepsin B, cathepsin L, and papain. It is also used in the study of the structure and function of proteins involved in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-5-2-3-6-14(12)17(22)20-10-4-9-19-15-8-7-13(18)11-16(15)21(23)24/h2-3,5-8,11,19H,4,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFPQBPZUHZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]methoxy}-2-phenyl-4(3H)-quinazolinone](/img/structure/B4107391.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)
![N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4107400.png)





![2-[(4-chlorobenzyl)thio]-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4107455.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-ethoxybenzamide](/img/structure/B4107461.png)
![N-benzyl-2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4107468.png)
![N~1~-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4107475.png)